molecular formula C44H49FeP3 B6319530 4-(t-Butyl)-1,2-bis(diphenylphosphino)-1'-(di-i-propylphosphino)ferrocene, 98% CAS No. 776315-37-8

4-(t-Butyl)-1,2-bis(diphenylphosphino)-1'-(di-i-propylphosphino)ferrocene, 98%

Cat. No. B6319530
CAS RN: 776315-37-8
M. Wt: 726.6 g/mol
InChI Key: BAOYDHUOTZVTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(t-Butyl)-1,2-bis(diphenylphosphino)-1'-(di-i-propylphosphino)ferrocene (abbreviated as 4-t-BPF) is a ferrocene-based compound that has been widely studied due to its potential applications in various scientific fields. It is a stable, air-stable, and non-toxic organometallic compound that is synthesized by reacting ferrocene with an alkyl-substituted diphenylphosphine. 4-t-BPF has been used as a catalyst for a variety of reactions, including hydrogenation and hydroformylation, and has been studied for its potential applications in drug delivery, biomedicine, and materials science.

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

The study by Pellissier (2011) discusses the significant role of chiral catalysts, including ferrocene derivatives, in the non-enzymatic kinetic resolution (KR) of racemic compounds. These catalysts have shown high enantioselectivity and yield, making them crucial in asymmetric organic synthesis. The review elaborates on different types of compounds resolved through catalytic non-enzymatic KR, highlighting the importance of ferrocenes in this domain (Pellissier, 2011).

Ferrocene-Containing Antibiotics

Research by Scutaru et al. (1993) delves into the synthesis of new antibiotics incorporating ferrocenyl residues, including penicillins, cephalosporins, and rifamycins. These antibiotics, synthesized using ferrocene derivatives as reactants, exhibited good activity against Gram-positive bacteria. This study underscores the potential of ferrocene derivatives in enhancing the antibacterial properties of traditional antibiotics (Scutaru et al., 1993).

Asymmetric Catalysis with Ferrocene Ligands

Tomá et al. (2014) review the applications of chiral ferrocene derivatives as hetero-bidentate ligands in asymmetric catalysis. These ligands, combining phosphorus with other donor atoms, have shown promise in enhancing stereoinduction around the metal centre. The review highlights the use of such ligands in various catalytic processes, indicating the versatility and potential of ferrocene derivatives in catalysis (Tomá et al., 2014).

Organic Optoelectronics and OLEDs

The study by Squeo and Pasini (2020) explores the use of BODIPY-based materials, with ferrocene derivatives as part of the structural design, in organic light-emitting diodes (OLEDs). These materials have shown potential as 'metal-free' infrared emitters, suggesting the applicability of ferrocene derivatives in the development of advanced optoelectronic devices (Squeo & Pasini, 2020).

properties

InChI

InChI=1S/C33H31P2.C11H18P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-9(2)12(10(3)4)11-7-5-6-8-11;/h4-25H,1-3H3;5-10H,1-4H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOYDHUOTZVTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49FeP3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(t-Butyl)-1,2-bis(diphenylphosphino)-1'-(di-i-propylphosphino)ferrocene, 98% HiersoPHOS-4

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